molecular formula C12H13O2PS B14677899 O,O-Dimethyl naphthalen-1-ylphosphonothioate CAS No. 36093-77-3

O,O-Dimethyl naphthalen-1-ylphosphonothioate

Katalognummer: B14677899
CAS-Nummer: 36093-77-3
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: LEFXMQYRHGBTDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O,O-Dimethyl naphthalen-1-ylphosphonothioate is an organophosphorus compound known for its diverse applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a naphthalene ring bonded to a phosphonothioate group, making it a valuable intermediate in the synthesis of various chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dimethyl naphthalen-1-ylphosphonothioate typically involves the reaction of naphthalen-1-ol with dimethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridothioate .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

O,O-Dimethyl naphthalen-1-ylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

O,O-Dimethyl naphthalen-1-ylphosphonothioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Wirkmechanismus

The mechanism of action of O,O-Dimethyl naphthalen-1-ylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its naphthalene ring, which imparts specific chemical properties and reactivity. This structural feature makes it particularly useful in the synthesis of complex organophosphorus compounds and in applications requiring specific enzyme inhibition .

Eigenschaften

CAS-Nummer

36093-77-3

Molekularformel

C12H13O2PS

Molekulargewicht

252.27 g/mol

IUPAC-Name

dimethoxy-naphthalen-1-yl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H13O2PS/c1-13-15(16,14-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI-Schlüssel

LEFXMQYRHGBTDI-UHFFFAOYSA-N

Kanonische SMILES

COP(=S)(C1=CC=CC2=CC=CC=C21)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.